

Synthetic Agonist PSB-22034 Demonstrates Nanomolar Potency at MRGPRX4, Outperforming Endogenous Ligands

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Compound of Interest		
Compound Name:	PSB-22034	
Cat. No.:	B12375136	Get Quote

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A comprehensive analysis of the synthetic compound **PSB-22034** reveals it to be a highly potent agonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), exhibiting significantly greater potency than the receptor's known endogenous ligands, bile acids and bilirubin. This finding positions **PSB-22034** as a valuable pharmacological tool for researchers investigating the physiological and pathological roles of MRGPRX4, a receptor implicated in cholestatic itch and other sensory functions.

MRGPRX4, expressed in sensory neurons, has been identified as a key receptor in the perception of itch associated with liver diseases characterized by cholestasis—a condition where bile flow is impaired, leading to the accumulation of bile acids and bilirubin in the body. Understanding the interaction of various ligands with this receptor is crucial for the development of targeted therapies.

Quantitative Comparison of Ligand Potency

Experimental data demonstrates a stark difference in the potency of **PSB-22034** compared to the endogenous ligands at MRGPRX4. **PSB-22034** activates the receptor with nanomolar efficacy, whereas bile acids and bilirubin require micromolar concentrations to elicit a similar response.



Ligand	Assay Type	Cell Line	EC50 Value	Citation
PSB-22034	Calcium Mobilization (Ca ²⁺)	LN229	11.2 nM	[1]
β-Arrestin Recruitment	CHO-β-arrestin- MRGPRX4-83S	32.0 nM	[1]	
Deoxycholic Acid (DCA)	Calcium Mobilization (Ca ²⁺)	HEK293T	2.6 μΜ	[2]
TGFα Shedding	HEK293T	2.7 μΜ	[2]	
Chenodeoxycholi c Acid (CDCA)	Calcium Mobilization (Ca ²⁺)	HEK293T	~10 μM	[2]
Cholic Acid (CA)	Calcium Mobilization (Ca ²⁺)	HEK293T	~20 μM	[2]
Lithocholic Acid (LCA)	Calcium Mobilization (Ca ²⁺)	HEK293T	~30 μM	[2]
Bilirubin	Calcium Mobilization (Ca ²⁺)	HEK293T	61.9 μΜ	[3][4]

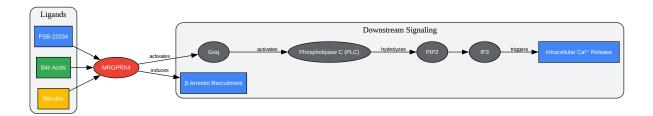
Table 1: Comparison of EC50 values for PSB-22034 and endogenous ligands at MRGPRX4.

The data clearly indicates that **PSB-22034** is several orders of magnitude more potent than deoxycholic acid (DCA), the most potent of the tested bile acids, and profoundly more potent than bilirubin. This high potency, coupled with its selectivity for MRGPRX4 over other MRGPRX subtypes, underscores its utility as a specific probe for studying MRGPRX4 function.[1]

Signaling Pathways and Experimental Workflows



Activation of MRGPRX4 by both synthetic and endogenous agonists initiates a canonical G α q signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which can be measured as an indicator of receptor activation. Another important downstream event following GPCR activation is the recruitment of β -arrestin proteins, which play a role in receptor desensitization and signaling termination.

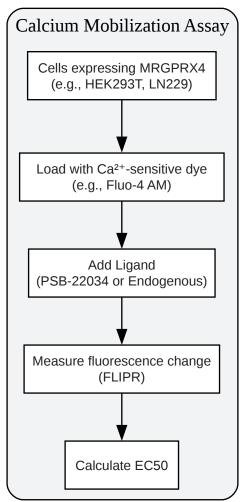


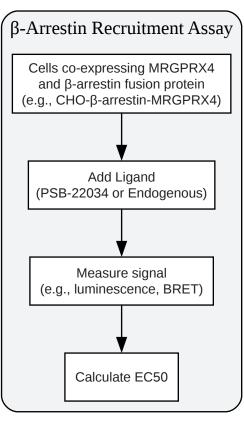
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MRGPRX4 Signaling Pathway

The experimental workflow for assessing ligand activity at MRGPRX4 typically involves cell-based assays measuring either intracellular calcium mobilization or β -arrestin recruitment.







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